Biformin
Description
Historical Context of Polyacetylenic Natural Products Research
The study of polyacetylenic natural products has a considerable history. These compounds are characterized by the presence of one or more carbon-carbon triple bonds (alkyne functionalities). nih.gov The earliest reported naturally occurring polyacetylene, dehydromatricaria ester, was isolated from Artemisia vulgaris almost two centuries ago. mdpi.com Research in this area gained momentum with the development of analytical techniques that allowed for the isolation and structural elucidation of these often unstable compounds. nih.gov Polyacetylenes have been found across various life forms, including plants, marine organisms, bacteria, and fungi. nih.govmdpi.comresearchgate.net Isotopic tracer experiments conducted between the 1960s and 1990s were instrumental in demonstrating that the majority of these compounds are derived from fatty acid and polyketide precursors. nih.govresearchgate.net
Biformin's Discovery and Initial Characterization
This compound was first reported in the mid-20th century as an antibiotic substance produced by the fungus Polyporus biformis (syn. Trichaptum biforme). nih.govmdpi.compnas.orgresearchgate.net Its discovery was part of broader efforts to identify antibiotic compounds from basidiomycetes. pnas.orgkib.ac.cn
Initial studies by Robbins et al. reported the isolation of two antibiotic substances from Polyporus biformis, which they named "this compound" and "biforminic acid". pnas.organnualreviews.org These early reports noted the antibacterial activity of both substances against a variety of bacteria. pnas.org It was observed that the antibacterial activity was lost upon drying of the culture liquid or extracts, and drying of chloroform (B151607) extracts resulted in a black, insoluble, and inactive product, suggesting the compounds were unstable. pnas.org
Further investigation by Anchel and Cohen in the 1950s focused on the characterization of this compound. kib.ac.cnannualreviews.orgdntb.gov.uaresearchgate.netjst.go.jp Their work led to the characterization of this compound as a polyacetylenic 9-carbon glycol. kib.ac.cndntb.gov.uaresearchgate.netjst.go.jp This characterization established the presence of multiple carbon-carbon triple bonds and a glycol (containing two hydroxyl groups) functionality within the molecule, with a nine-carbon backbone. dntb.gov.ua The nomenclature surrounding these compounds from Polyporus biformis has seen some evolution, with "this compound" also being referred to as "biformyne I" in some literature. annualreviews.org
Early Reports on this compound and Biforminic Acid
Significance of this compound in Natural Product Chemistry and Mycology
This compound holds significance in natural product chemistry as an early example of a bioactive polyacetylene isolated from a fungus. mdpi.comresearchgate.net Its discovery contributed to the growing understanding of the chemical diversity produced by fungi and highlighted basidiomycetes as a source of interesting secondary metabolites. nih.govpensoft.net The characterization of this compound as a polyacetylenic glycol added to the catalog of known polyacetylene structures, a class of compounds recognized for their unique biosynthesis and diverse biological activities. nih.govresearchgate.net In mycology, the isolation of this compound and biforminic acid from Polyporus biformis underscored the potential of exploring fungal species for novel compounds, particularly those with antimicrobial properties. nih.govmdpi.comresearchgate.net
Overview of Research Trajectories for Fungal Metabolites
Research into fungal metabolites has followed several trajectories over time. Initially, the focus was heavily on the discovery and isolation of compounds with antimicrobial activity, driven by the success of antibiotics like penicillin, also derived from a fungus. nih.govmdpi.com This led to extensive screening efforts of various fungal species. mdpi.compensoft.net
Subsequently, research expanded to encompass a wider range of biological activities, including antiviral, anti-inflammatory, antioxidant, antitumor, and immunosuppressive properties. nih.govnih.govmdpi.com The advent of advanced analytical techniques, such as hyphenated spectroscopic methods, significantly improved the efficiency of isolating and characterizing fungal natural products. mdpi.com
More recently, research trajectories have been influenced by advancements in molecular biology and genomics. nih.govnih.gov Genome mining approaches allow researchers to identify potential biosynthetic gene clusters responsible for producing secondary metabolites, even those not expressed under standard laboratory conditions. mdpi.comoup.com This has opened new avenues for discovering novel fungal compounds and understanding their biosynthesis. nih.govnih.govnih.gov Furthermore, studies are exploring the ecological roles and evolutionary significance of fungal natural products. nih.govoup.com Despite the progress, fungi remain a vast and largely untapped reservoir of new medicinal products and chemical entities. nih.govpensoft.net
Here is a table summarizing key information about this compound and Biforminic Acid:
| Compound | Source | Initial Reported Activity | Chemical Class | Key Structural Feature |
| This compound | Polyporus biformis | Antibacterial | Polyacetylene Glycol | Polyacetylenic 9-carbon glycol |
| Biforminic Acid | Polyporus biformis | Antibacterial | Polyacetylene Acid | Related to this compound |
Note: While early reports mention "biforminic acid," the primary focus of the characterization as a polyacetylenic 9-carbon glycol is on this compound itself.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1403-08-3 |
|---|---|
Molecular Formula |
C9H6O2 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
[(2S,3S)-3-hexa-1,3,5-triynyloxiran-2-yl]methanol |
InChI |
InChI=1S/C9H6O2/c1-2-3-4-5-6-8-9(7-10)11-8/h1,8-10H,7H2/t8-,9-/m0/s1 |
InChI Key |
IIUXKFHSJIUAFU-IUCAKERBSA-N |
Isomeric SMILES |
C#CC#CC#C[C@H]1[C@@H](O1)CO |
Canonical SMILES |
C#CC#CC#CC1C(O1)CO |
Origin of Product |
United States |
Biosynthesis and Fungal Production of Biformin
Fungal Origin and Producing Organisms
Isolation from Polyporus biformis (Syn. Trichaptum biforme)
Biformin, along with the related compound biforminic acid, was first isolated from the fungus Polyporus biformis. chemicalbook.comannualreviews.orgresearchgate.net This fungus is now scientifically known by its synonym, Trichaptum biforme. acs.orgnih.govmushroomthejournal.commycoportal.org This saprophytic fungus is cosmopolitan, found on dead hardwood, and is characterized by its thin, leathery, and often tiered fruiting bodies that can have a purplish hue on the pore surface when young. mushroomthejournal.commycoportal.org The isolation of this compound and biforminic acid from this organism marked them as some of the earliest identified bioactive compounds of fungal origin. nih.govresearchgate.netresearchgate.netmdpi.com
Identification of Other Fungal Strains Producing Polyacetylenic Compounds
This compound belongs to the large class of polyacetylenes, which are produced by a variety of fungi, particularly within the Basidiomycota phylum. acs.orgnih.gov While Trichaptum biforme is the known source of this compound, other fungi have been identified as producers of different polyacetylenic compounds. For instance, Stereum frustulosum produces the aromatic acetylene (B1199291) derivatives frustulosin and frustulosinol. acs.orgscite.ai The polypore Ischnoderma benzoinum is another example of a fungus that synthesizes acetylenic compounds. acs.orgscite.ai Genera such as Penicillium and Aspergillus also contain species that produce acetylenic metabolites. researchgate.net The edible mushroom Hypsizygus marmoreus and fungi from the genus Agrocybe are also known producers of polyacetylenes. kib.ac.cn
Biosynthetic Pathways of Polyacetylenes
The biosynthesis of fungal polyacetylenes, including this compound, is a complex process derived from primary fatty acid metabolism. mdpi.comresearchgate.net These pathways involve a series of enzymatic modifications to long-chain fatty acids.
Proposed General Pathways for Fungal Polyacetylene Formation
The general consensus is that the biosynthesis of polyacetylenes originates from saturated fatty acid precursors. researchgate.netmdpi.com These fatty acids serve as the carbon backbone that undergoes a series of desaturation and modification steps to create the characteristic triple bonds of polyacetylenes. researchgate.net
The initial and crucial steps in polyacetylene biosynthesis involve the desaturation of saturated fatty acids. researchgate.netmdpi.com The pathway typically starts with a common C18 fatty acid like oleic acid, which is first converted to linoleic acid. researchgate.netmdpi.com This conversion is catalyzed by a class of enzymes known as fatty acid desaturases (FAD). oup.com Specifically, the FAD2 family of enzymes, which are microsomal desaturases, play a pivotal role in introducing double bonds into the fatty acid chain. oup.comnih.govoup.com The functional diversity of these FAD2 enzymes is critical, as divergent forms can catalyze not only desaturation but also the subsequent formation of acetylenic bonds. oup.com
The formation of the carbon-carbon triple bond is the defining step in polyacetylene biosynthesis. Two primary mechanisms have been proposed for this transformation. researchgate.netnih.gov The most widely supported model is a sequential dehydrogenation (desaturation) of an existing double bond, a reaction catalyzed by an iron-containing enzyme with molecular oxygen. mdpi.comnih.gov An alternative hypothesis involves the elimination reaction of an activated enol carboxylate intermediate. researchgate.netmdpi.comnih.gov
Enzymes known as acetylenases, which are often functionally diverged FAD2 enzymes, are responsible for converting a double bond into a triple bond. oup.comnih.gov A key step in many fungal and plant polyacetylene pathways is the conversion of linoleic acid into the first monoacetylenic intermediate, crepenynic acid. researchgate.netmdpi.comresearchgate.net This reaction is catalyzed by a specific Δ12-acetylenase. oup.com From crepenynic acid, a variety of further desaturation and modification reactions can occur, leading to the diverse array of polyacetylenes found in nature. mdpi.comoup.comresearchgate.net For example, a bifunctional desaturase from the fungus Cantharellus formosus has been shown to exhibit both Δ12 oleate (B1233923) desaturase and Δ14 crepenynate (B1232503) desaturase activity, demonstrating the enzymatic machinery's capacity to create further unsaturation from crepenynate. oup.comresearchgate.net
Involvement of Desaturation Pathways of Saturated Fatty Acids
Genetic Basis for this compound Biosynthesis
The synthesis of complex secondary metabolites like this compound is encoded within the fungal genome. Understanding this genetic basis is paramount for both comprehending its natural role and harnessing its production. The process involves identifying the specific genes, understanding how they are organized, and developing methods to manipulate them.
Identification of Putative Biosynthetic Gene Clusters
The genes responsible for producing a secondary metabolite are typically located together on the chromosome in a functional unit known as a Biosynthetic Gene Cluster (BGC). plos.org The identification of the specific BGC for this compound, produced by the poroid fungus Hirschioporus pargamenus, is a critical step in elucidating its formation. cabidigitallibrary.org
The search for BGCs is often accomplished through genome mining. This process involves sequencing the entire genome of the producing organism and using bioinformatic tools, such as the antibiotics and Secondary Metabolite Analysis Shell (antiSMASH), to scan the DNA for sequences characteristic of BGCs. These clusters contain genes for core enzymes, such as Polyketide Synthases (PKS) or Non-Ribosomal Peptide Synthetases (NRPS), as well as genes for tailoring enzymes (e.g., oxidases, transferases), regulators, and transporters. plos.orgnih.gov While many BGCs are found in fungal genomes, a significant challenge lies in linking a specific cluster to the production of a particular compound, as many clusters are transcriptionally silent under standard laboratory conditions. nih.gov
Application of Mushroom Genomics Data to Pathway Elucidation
The increasing availability of whole-genome data for numerous mushroom-forming fungi has become a powerful tool for pathway elucidation. the-innovation.org By comparing the genome of a this compound-producing fungus like H. pargamenus with the genomes of related but non-producing species, researchers can identify unique gene clusters present only in the producer. nih.gov This comparative genomics approach helps to narrow down the list of candidate BGCs responsible for this compound synthesis.
Furthermore, transcriptomics, the study of all RNA molecules in a cell, can provide crucial clues. By cultivating the fungus under conditions that induce this compound production and comparing its gene expression profile to conditions where it is not produced, scientists can identify a BGC that is highly upregulated. plos.org This co-expression pattern of genes within a cluster provides strong evidence for their collective role in the biosynthetic pathway. plos.orgnih.gov The comprehensive genomic and transcriptomic data from various mushroom sequencing projects offer insights into the molecular details of active compounds and metabolic pathways. nih.govfrontiersin.org
Strategies for Genomic and Pathway Engineering in Host Cells
Once a putative BGC for this compound is identified, researchers can employ genomic and pathway engineering strategies to increase production or transfer the pathway to a more manageable industrial host. nih.gov These strategies are essential for overcoming low yields in the native producer and facilitating large-scale production. nih.govfrontiersin.org
Modern techniques like CRISPR/Cas-based genome editing allow for precise modifications to the fungal genome. frontiersin.org This can involve deleting competing pathways to direct more metabolic resources towards this compound synthesis, or replacing the native promoter of the BGC with a strong, inducible promoter to enhance its expression.
Another powerful strategy is heterologous expression, where the entire this compound BGC is cloned and moved into a well-characterized host organism, such as baker's yeast (Saccharomyces cerevisiae) or the fungus Aspergillus niger. nih.gov This approach can bypass the slow growth or complex nutritional requirements of the native fungus. However, successful heterologous production often requires significant engineering of the host to ensure a sufficient supply of necessary precursor molecules and proper functioning of the biosynthetic enzymes. nih.govnih.gov
Table 1: Strategies for Genomic and Pathway Engineering
| Strategy | Description | Objective |
|---|---|---|
| Pathway Deletion | Using tools like CRISPR/Cas9 to remove genes for competing metabolic pathways. | Redirect metabolic flux toward the desired product (this compound). |
| Promoter Engineering | Replacing the native promoter of the BGC with a stronger or inducible promoter. | Increase the transcription rate of the entire biosynthetic pathway. |
| Heterologous Expression | Transferring the complete BGC from the native organism to a robust industrial host (e.g., yeast, E. coli). | Achieve higher yields and more controlled production in a well-understood organism. nih.gov |
| Precursor Engineering | Overexpressing genes in the host that are responsible for producing the starting materials for the this compound pathway. | Increase the availability of essential building blocks for synthesis. |
| Genome-Scale Modeling | Using computational models of the host's metabolism to predict which gene manipulations will optimize production. nih.gov | Systematically identify metabolic bottlenecks and engineering targets for improved yield. |
Biotechnological Potential of Producing Organisms
The fungi that synthesize this compound are not merely passive producers; they are highly specialized organisms with inherent biotechnological value. Understanding their ecological role and the factors that govern their metabolic output is key to unlocking their full potential.
Role of Lignicolous Basidiomycetes in Secondary Metabolite Synthesis
This compound is produced by Hirschioporus pargamenus, a species of lignicolous basidiomycetes—fungi that grow on and decompose wood. cabidigitallibrary.orgcore.ac.uk These organisms are highly specialized at breaking down the complex and resistant polymers in wood, such as lignin (B12514952) and cellulose. core.ac.ukresearchgate.net This ecological niche is highly competitive, forcing these fungi to develop sophisticated chemical defense mechanisms. researchgate.net
As a result, lignicolous basidiomycetes are a rich source of a wide array of secondary metabolites with diverse biological activities. core.ac.ukresearchgate.net These compounds are not essential for the fungus's primary growth but play crucial roles in deterring competitors like bacteria or other fungi. researchgate.net The synthesis of antimicrobial compounds, such as this compound and Biformic acid, is a direct result of this evolutionary pressure. cabidigitallibrary.org The vast and largely untapped chemical diversity of these fungi makes them a valuable resource for discovering novel bioactive molecules. core.ac.uk
Factors Influencing this compound Production in Fungal Cultures
The production of this compound in a laboratory or industrial setting is not static; it is heavily influenced by a variety of physical and nutritional factors. slideshare.netmdpi.com Optimizing these culture conditions is a critical step in maximizing the yield of the desired compound. rsdjournal.org
Key environmental parameters include temperature, pH, and aeration (oxygen availability). slideshare.netnih.gov Fungi have optimal ranges for these factors, and deviations can significantly impact both growth and secondary metabolite production. slideshare.net For instance, the pH of the culture medium can affect nutrient uptake and the activity of biosynthetic enzymes. nih.gov
Nutritional factors are equally important. The type and concentration of carbon and nitrogen sources in the growth medium can dramatically alter the fungus's metabolism, often triggering or suppressing the production of specific secondary metabolites. slideshare.netmdpi.com The choice of substrate, whether a simple sugar or a complex polymer, can influence which metabolic pathways are active. rsdjournal.org Manipulating these factors allows researchers to steer the fungal culture toward optimal this compound synthesis. rsdjournal.orgresearchgate.net
Table 2: Factors Influencing Fungal Secondary Metabolite Production
| Factor | Influence on Fungal Culture |
|---|---|
| Temperature | Each fungal species has an optimal temperature range for growth and metabolite production. Sub-optimal temperatures can slow metabolism or inhibit growth entirely. slideshare.net |
| pH | Affects nutrient solubility, cell membrane permeability, and the function of extracellular and intracellular enzymes. The optimal pH for growth may differ from the optimal pH for secondary metabolite synthesis. nih.gov |
| Carbon Source | The type (e.g., glucose, fructose, cellulose) and concentration of the carbon source can act as a signaling molecule, turning specific BGCs on or off. slideshare.netmdpi.com |
| Nitrogen Source | The availability and type of nitrogen (e.g., nitrate, ammonium, amino acids) can be a limiting factor and a key regulator of secondary metabolism. slideshare.net |
| Aeration/Oxygen | Oxygen levels are critical for aerobic fungi. In submerged cultures, dissolved oxygen concentration can affect growth morphology (pellets vs. free mycelia) and biosynthetic efficiency. nih.gov |
| Inoculum Size | The initial concentration of fungal spores or mycelia can influence the speed of colonization, nutrient consumption rate, and the onset of secondary metabolite production. nih.gov |
| Light | For some fungi, light can be a trigger for specific developmental processes and the production of certain pigments or other secondary metabolites. rsdjournal.org |
Isolation, Purification, and Advanced Characterization of Biformin
Methodologies for Isolation of Biformin from Fungal Cultures
The initial step in obtaining this compound from fungal sources is the isolation of the crude extract containing the compound. This typically involves separating the desired metabolites from the fungal biomass and the culture medium. Fungi produce secondary metabolites in both their mycelium and the surrounding broth. mdpi.com
Solvent extraction is a fundamental technique used to isolate this compound from fungal cultures. This method relies on the differential solubility of this compound and other compounds in various solvents. Organic solvents are commonly employed to extract non- to moderately polar small molecules from fungal specimens. nih.gov The choice of solvent is critical and can significantly influence the composition and yield of the extract. mdpi.com Factors such as solvent polarity, extraction time, and temperature need careful consideration to optimize the extraction efficiency and minimize the degradation of labile compounds like this compound. mdpi.com
Studies on fungal extracts for antimicrobial activity have utilized a variety of solvents, including water, ethanol, methanol, chloroform (B151607), dichloromethane, ether, and acetone, highlighting the diverse approaches in fungal metabolite extraction. mdpi.com For isolating polyketide pigments from fungal mycelium, a sequential liquid solvent extraction under pressure using a decreasing polarity profile of solvents, such as water, followed by methanol, ethanol, and mixtures thereof, has been described to achieve refined isolation based on compound polarity. mdpi.com
Following solvent extraction, the crude extract contains a complex mixture of compounds. Chromatographic separation techniques are essential to purify this compound from these mixtures based on their differential interactions with a stationary and a mobile phase. uvic.cacolumn-chromatography.com
Column chromatography is a widely used technique for the preparative separation of compounds on scales ranging from micrograms to kilograms. uvic.cacolumn-chromatography.comijariit.com It involves packing a stationary phase, commonly silica (B1680970) gel or alumina, into a glass column. uvic.cacolumn-chromatography.comijariit.com The crude extract is loaded onto the column, and a mobile phase (solvent or mixture of solvents) is passed through it. uvic.cacolumn-chromatography.com Compounds in the mixture separate based on their differing affinities for the stationary and mobile phases. uvic.cacolumn-chromatography.com More polar compounds are retained longer on polar stationary phases like silica gel, while less polar compounds elute faster. uvic.ca The separated compounds are collected in fractions as they elute from the column. uvic.ca
Column chromatography has been historically used for purifying antibiotics from fungal sources. pageplace.de For example, purification by chromatography on a column with aluminium oxide has been reported. pageplace.de The choice of stationary phase (e.g., silica gel, Sephadex LH-20) and the eluting solvent system are optimized based on the properties of this compound and the complexity of the crude extract. uvic.cajst.re.kr
High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique offering higher resolution and sensitivity compared to traditional column chromatography. nih.govmdpi.com HPLC is widely used for the analysis and purification of natural products, including fungal metabolites. jst.re.krktu.eduresearchgate.net It utilizes a high-pressure pump to pass the mobile phase through a packed column with a fine stationary phase. nih.gov This allows for efficient separation of closely related compounds. nih.govmdpi.com
HPLC can be used in both analytical and preparative modes. Preparative HPLC is employed to isolate purified compounds in larger quantities after initial separation steps like column chromatography. ktu.edu The separation in HPLC is influenced by the stationary phase chemistry (e.g., C18 column), the composition of the mobile phase (often a gradient of solvents like water and acetonitrile), and the flow rate. nih.gov Detection of the separated compounds is typically achieved using UV-Vis or other detectors. mdpi.com HPLC coupled with techniques like mass spectrometry (LC-MS) is a powerful tool for the identification and characterization of fungal metabolites. nih.govresearchgate.net
Chromatographic Separation Approaches
Column Chromatography
Advanced Spectroscopic Techniques for Structural Elucidation
Once this compound has been isolated and purified, advanced spectroscopic techniques are employed to determine its chemical structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique widely used for the structural elucidation of organic molecules, including natural products like this compound. technologynetworks.comlibretexts.orgbhu.ac.inglycopedia.eu NMR provides detailed information about the arrangement of atoms within a molecule by analyzing the magnetic properties of atomic nuclei, most commonly hydrogen (¹H NMR) and carbon (¹³C NMR). technologynetworks.comlibretexts.orgbhu.ac.in
By analyzing the chemical shifts, splitting patterns (multiplicity), and integration of signals in ¹H NMR spectra, researchers can determine the types of protons present, their electronic environment, and the number of neighboring protons. libretexts.orgbhu.ac.in ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. libretexts.org Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between methyl, methylene, methine, and quaternary carbons. libretexts.org
Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide connectivity information between protons and carbons, which is crucial for piecing together the molecular structure. ktu.edu The combination of one- and two-dimensional NMR data allows for the comprehensive assignment of signals and the confirmation of the proposed structure. libretexts.orgresearchgate.net NMR spectroscopy is often used in conjunction with other techniques like mass spectrometry for a complete structural characterization. technologynetworks.comglycopedia.eu
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structural components through fragmentation analysis. lcms.czresearchgate.netnih.gov In MS, the sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak provides the molecular weight of the compound. Fragmentation patterns, generated by breaking the molecule into smaller ions, offer characteristic information about the compound's structure. lcms.czresearchgate.net Coupling MS with chromatographic techniques like liquid chromatography (LC-MS) allows for the separation of components in a mixture before their detection and characterization by mass spectrometry. lcms.czresearchgate.netnih.gov This is particularly useful for analyzing complex natural product extracts.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Polyacetylene Chromophores
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. msu.edu This technique is particularly useful for characterizing compounds containing chromophores, which are functional groups that absorb UV or visible light. msu.edu this compound, being a polyacetylene, contains a system of conjugated triple bonds. nih.govjst.go.jp Polyacetylene systems are known to act as chromophores, exhibiting characteristic absorption bands in the UV-Vis spectrum due to π-π* electronic transitions. msu.edu The specific wavelengths of maximum absorbance (λmax) and the intensity of the absorption bands can provide information about the extent of conjugation in the molecule and can be used for identification and characterization. msu.eduresearchgate.net Studies on similar compounds with polyene chromophores have utilized UV-Vis spectroscopy for characterization, observing distinct absorption peaks related to the conjugated system. mdpi.comresearchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a technique that probes the vibrational modes of a molecule by measuring the absorption of infrared radiation. longdom.org Different functional groups within a molecule absorb IR radiation at specific frequencies, resulting in a unique IR spectrum that serves as a molecular fingerprint. longdom.org IR spectroscopy is invaluable for identifying the presence of various functional groups, such as hydroxyl groups (-OH), carbon-carbon triple bonds (C≡C), and epoxide rings, which are expected to be present in the structure of this compound. nih.govjst.go.jpchemicalbook.com By analyzing the characteristic absorption bands in the IR spectrum, researchers can confirm the presence of these functional groups and gain further confidence in the proposed structure of the isolated compound. longdom.orgbruker.com IR spectroscopy is widely used for the identification and characterization of organic molecules. longdom.orgbruker.com
Purity Assessment Methodologies
Ensuring the purity of isolated natural products is critical for accurate characterization and any subsequent studies. Various analytical methodologies are employed to assess the purity of a compound.
Chromatographic Purity Analysis
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are widely used for assessing the purity of chemical compounds. moravek.comchromatographyonline.comchromatographyonline.com Chromatographic purity is typically determined by comparing the area of the peak corresponding to the main compound to the total area of all peaks in the chromatogram. royed.in This provides a quantitative measure of the percentage of the main compound in the sample relative to detectable impurities. royed.in HPLC coupled with detectors like UV or Photodiode Array (PDA) detectors allows for the detection and quantification of impurities, even at low concentrations. chromatographyonline.comchromatographyonline.com A compound is considered chromatographically pure if the area percentage of the main peak meets predefined criteria, and there are no significant impurity peaks. chromatographyonline.comchromatographyonline.com
Biological Activities and Mechanistic Investigations of Biformin
Antimicrobial Activities
Biformin exhibits a range of antimicrobial effects, demonstrating activity against various bacteria and fungi. pnas.orgnih.govresearchgate.netcabidigitallibrary.org Its antibacterial spectrum includes both Gram-positive and Gram-negative species, as well as activity against acid-fast bacteria. pnas.orgdtic.mil
Antibacterial Spectrum and Efficacy
Investigations into the antibacterial properties of this compound have revealed its inhibitory effects on a variety of bacterial strains. pnas.orgdtic.mil
This compound has shown activity against several Gram-positive bacteria. Early studies, using serial dilution methods to determine minimum inhibitory concentrations (MIC), reported significant activity against Staphylococcus aureus. pnas.org Preparations of this compound were found to inhibit Staphylococcus aureus at concentrations of less than 1 µg per ml in beef broth. pnas.org Bacillus subtilis was also found to be susceptible to this compound, with inhibitory concentrations reported at less than 5 µg per ml. pnas.org Other Gram-positive bacteria reported as being inhibited by this compound include Bacillus anthracis and Sarcina lutea. dtic.mil
Data on the inhibitory concentrations of this compound against selected Gram-positive bacteria are presented in the table below, based on early research findings. pnas.orgdtic.mil
| Organism | Inhibitory Concentration (µg/ml) - Preparation 1 pnas.org | Inhibitory Concentration (µg/ml) - Preparation 2 pnas.org | Inhibitory Concentration (µg/ml) - Handbook Data dtic.mil |
| Staphylococcus aureus | 0.3 | 0.8 | 0.3 (M. pyogenes var. aureus) |
| Bacillus subtilis | < 5 | < 5 | 0.3 |
| Bacillus anthracis | - | - | 0.03 |
| Sarcina lutea | - | - | 0.15 |
Note: The table presents minimum inhibitory concentrations (MIC) where available. Different preparations and methodologies may yield varying results.
While generally showing stronger activity against Gram-positive bacteria, this compound also demonstrates inhibitory effects on certain Gram-negative species. pnas.orgdtic.mil Studies have indicated that this compound is moderately active against Vibrio cholera. cabidigitallibrary.orgscite.ai Early research also listed Escherichia coli, Klebsiella pneumoniae, and Photobacterium fischeri as being inhibited by this compound at concentrations below 5 µg per ml. pnas.org Pseudomonas aeruginosa was found to be more resistant, requiring higher concentrations for inhibition. pnas.org
This compound has also been investigated for its activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. pnas.orgbmj.com Preliminary tests indicated that the activity of this compound in vitro was comparable to or even greater than its activity against Staphylococcus aureus. pnas.org Best preparations of this compound were reported to be equally active on Mycobacterium tuberculosis as on Staphylococcus aureus, inhibiting growth at less than 1 µg per ml. pnas.org Activity against Mycobacterium phlei and Mycobacterium smegmatis has also been reported, with inhibitory concentrations below 5 µg per ml. pnas.org
Activity against Gram-Negative Bacteria (e.g., Vibrio cholera)
Antifungal Spectrum and Efficacy
In addition to its antibacterial properties, this compound and the fungus from which it is derived, Polyporus biformis, exhibit considerable antifungal activity. pnas.orgnih.govresearchgate.netresearchgate.netcabidigitallibrary.org This was initially suggested by observations of inhibited fungal growth in the vicinity of P. biformis colonies. pnas.org Further testing confirmed this activity, with no growth of Trichophyton mentagrophytes observed in a nutrient agar (B569324) containing a certain concentration of this compound. pnas.org this compound and Biforminic acid are recognized as polyacetylene compounds with antifungal properties produced by Trichaptum biforme. nih.govresearchgate.netresearchgate.net
Cellular and Molecular Mechanisms of Antimicrobial Action
While the antimicrobial activities of this compound have been documented, detailed studies specifically elucidating its precise cellular and molecular mechanisms of action are limited in the provided search results. This compound is classified as a polyacetylene. nih.govresearchgate.netrhhz.netdtic.milresearchgate.netdntb.gov.ua Polyacetylene compounds from mushrooms are known to exhibit various biological activities, including antibacterial and antifungal effects. rhhz.net The mechanism by which this compound exerts its antimicrobial effects requires further dedicated investigation to fully understand its interactions at the cellular and molecular levels within target microorganisms.
Correlation of Activity with Unsaturated Triple Bonds
This compound belongs to the class of polyacetylenes, natural compounds characterized by the presence of multiple carbon-carbon triple bonds mdpi.comannualreviews.org. The biological activities of polyacetylenes, including their antibacterial and antifungal properties, are often associated with their highly unsaturated nature researchgate.netresearchgate.net. The presence of these triple bonds contributes to the reactivity of polyacetylene compounds researchgate.net. While specific detailed studies directly correlating the degree or position of unsaturation in this compound to its precise activity levels are not extensively detailed in the provided sources, the general understanding within the field of natural products chemistry is that the acetylenic functionalities play a crucial role in the bioactivity of this class of compounds researchgate.net. The mechanism of action for some polyacetylenes involves the transformation of the unsaturated moiety into reactive intermediates, such as 1,4-benzenoid diradicals, which can subsequently interact with biological molecules like DNA researchgate.net.
Investigation of Interactions with Microbial Cellular Components
Research into the specific interactions of this compound with microbial cellular components is not extensively documented in the provided search results. However, antimicrobial compounds, including natural products, can exert their effects through various mechanisms such as disrupting cell wall integrity, damaging cell membranes, or interfering with essential intracellular processes mdpi.comscielo.brmdpi.comnih.gov. Given that this compound exhibits antibacterial activity, it is plausible that its mechanism involves interaction with one or more of these cellular targets. For polyacetylene compounds in general, mechanisms can involve the generation of reactive species that interact with DNA researchgate.net. Further dedicated studies are required to elucidate the precise molecular targets and interactions of this compound within microbial cells.
Modulation of Microbial Metabolic Pathways
The modulation of microbial metabolic pathways is a common mechanism by which antimicrobial agents exert their inhibitory effects mdpi.commicrobialcell.comjyoungpharm.orgnih.gov. While direct evidence specifically detailing how this compound modulates microbial metabolic pathways is not prominent in the provided literature, it is a potential area of impact for this compound. Antimicrobial compounds can interfere with essential metabolic processes required for growth and survival, such as energy production, nutrient assimilation, or biosynthesis of critical cellular components mdpi.commicrobialcell.comjyoungpharm.orgnih.gov. The broad antibacterial spectrum of this compound suggests an interaction with fundamental cellular processes that are conserved across different bacterial species. Further research is needed to specifically identify which metabolic pathways are affected by this compound and the molecular details of these interactions.
Preclinical Research and Biological Evaluation of Biformin Non Human Focus
In Vitro Biological Assays in Research Models
In vitro assays have been instrumental in evaluating the biological effects of Biformin, predominantly concerning its activity against various microorganisms.
Antimicrobial Susceptibility Testing Methods
Antimicrobial susceptibility testing is a standard approach to determine the effectiveness of a compound against microbial growth. While specific detailed methodologies applied directly to this compound are not extensively described in the available information, general methods used in the evaluation of antimicrobial compounds from fungal sources include techniques such as the disk diffusion assay and broth dilution methods. dost.gov.phktu.edu These methods typically involve exposing target microorganisms in culture to varying concentrations of the compound and assessing the resulting inhibition of growth.
Cell-Based Assays for Mechanistic Studies
Cell-based assays provide insights into the direct effects of this compound on microbial and other cell types.
Studies have demonstrated that this compound exhibits significant antibacterial activity when evaluated in bacterial cell cultures. It has been reported to be active against a range of bacteria, including both Gram-negative and Gram-positive strains. researchgate.netresearchgate.netresearchgate.net This indicates a broad spectrum of antibacterial action in vitro.
Beyond its antibacterial effects, this compound has also shown activity against fungal cell cultures. It is listed as a fungicide icm.edu.pl and has demonstrated antifungal activity against species such as Aspergillus niger nih.gov.
Information regarding the specific use of non-human animal cell lines for detailed pathway analysis related to this compound's mechanism of action was not found in the consulted literature within the scope of this review. Research in this area for this compound does not appear to be prominently reported in the available sources.
Evaluation in Fungal Cell Cultures
Pharmacological Characterization in Preclinical Models (Non-Human, Non-Clinical)
Pharmacodynamic Evaluation in Research Models (where relevant data exists)
Information specifically detailing the pharmacodynamic evaluation of this compound in non-human research models was not identified in the consulted sources. Pharmacodynamics studies the effects of a drug on the body and the mechanisms of drug action. While preclinical research often involves assessing the pharmacodynamic profile of a compound in various in vitro and in vivo non-human systems to understand its biological effects and potential mechanisms nih.govwikipedia.orgnih.gov, no specific data points or detailed findings pertaining solely to this compound's pharmacodynamics in such models were found. General principles of pharmacodynamic evaluation in non-human models involve assessing target engagement, downstream signaling pathway modulation, and physiological responses nih.govwikipedia.org. However, without direct research findings on this compound, a detailed account of its pharmacodynamic evaluation in research models cannot be provided here.
Derivatives, Analogues, and Chemical Modifications of Biformin
Naturally Occurring Analogues from Fungi
Fungi are a significant source of diverse polyacetylenic compounds, many of which exhibit notable biological activities. researchgate.netmdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net These compounds are often biosynthesized from saturated fatty acids. mdpi.comresearchgate.net Biformin is one such example, and several naturally occurring analogues with structural similarities have been identified, primarily from other fungal species.
Biforminic Acid as a Key Analogue
Biforminic acid is a closely related analogue of this compound, also isolated from Polyporus biformis. researchgate.netnih.govpnas.orgsemanticscholar.orgresearchgate.netresearchgate.net Early research indicated that biforminic acid exhibited antibacterial activities similar to those of this compound. pnas.org While biforminic acid accounted for a smaller percentage of the total antibacterial activity in boiled culture liquid compared to this compound, its presence and comparable activity highlight its significance as a natural analogue. pnas.org The naming of biforminic acid was justified by its similar antibacterial properties to this compound. pnas.org
| Compound | Source Fungus | Key Activity | PubChem CID |
| This compound | Trichaptum biforme | Antibacterial, Antifungal ipb.ptscite.ainih.gov | 121452 nih.gov |
| Biforminic Acid | Polyporus biformis | Antibacterial researchgate.netnih.govpnas.orgsemanticscholar.orgresearchgate.netresearchgate.net | 121452 (Note: PubChem lists this compound and Biforminic acid under the same CID) nih.gov |
Other Bioactive Polyacetylenic Compounds from Fungi (e.g., Craterellynes, Nemotinic Acid)
Beyond biforminic acid, numerous other bioactive polyacetylenic compounds have been isolated from various fungal species. These compounds often share the characteristic alkynyl functionalities and exhibit a range of biological effects, including antimicrobial activity. researchgate.netmdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net
Craterellynes: A series of acetylenic acids and their derivatives, known as craterellynes (e.g., Craterellynes G-Q, A-E), have been isolated from the edible mushroom Craterellus lutescens. researchgate.netresearchgate.netfigshare.comacs.orgkoreascience.kr Some of these compounds, such as Craterellyne I, have demonstrated weak antimicrobial activity against Candida albicans, as well as cytotoxicities against human cancer strains. researchgate.netresearchgate.netfigshare.comacs.org Their structures have been elucidated using spectroscopic and chemical methods. researchgate.netresearchgate.netfigshare.comacs.org
Nemotinic Acid: Nemotinic acid is another polyacetylenic compound derived from fungi, notably Poria corticola and other Basidiomycetes species. medchemexpress.comsmolecule.comwikipedia.orgwikipedia.orgnih.govwikidata.orgpnas.org It is characterized as a carboxylic acid with a unique structure including a hydroxy group and multiple unsaturated bonds. smolecule.com Nemotinic acid has shown activity against Gram-positive bacteria, mycobacteria, and fungi, although its activity against Gram-negative bacteria is generally weaker. medchemexpress.comsmolecule.com Research suggests it may also inhibit certain enzymes. smolecule.com
| Compound | Source Fungus | Key Activities | PubChem CID |
| Craterellynes | Craterellus lutescens | Antimicrobial (e.g., against Candida albicans), Cytotoxic researchgate.netresearchgate.netfigshare.comacs.orgkoreascience.kr | - (Group of compounds) |
| Nemotinic Acid | Poria corticola, other Basidiomycetes medchemexpress.comsmolecule.comwikipedia.orgwikipedia.orgnih.govwikidata.orgpnas.org | Antimicrobial (Gram-positive bacteria, mycobacteria, fungi) medchemexpress.comsmolecule.com | 3035283 nih.govwikidata.orguni.lu |
The structural diversity among these fungal polyacetylenes contributes to their varied biological profiles, suggesting that the polyacetylene core is a versatile scaffold for bioactive compounds. mdpi.comresearchgate.netmdpi.com
Semisynthetic and Synthetic Derivatization Strategies (Hypothetical Research Directions)
While the focus of existing research has largely been on the isolation and characterization of naturally occurring this compound and its analogues, hypothetical research directions could explore semisynthetic and synthetic modifications to modulate its properties. The inherent reactivity of polyacetylenic compounds due to their triple bonds presents both opportunities and challenges for chemical modification. mdpi.com Structure-activity relationships (SAR) are a key element in the design and development of modified compounds. mdpi.comacs.orgfrontiersin.org
Chemical Modifications for Modulation of Antimicrobial Spectrum
Hypothetical modifications could aim to alter the antimicrobial spectrum of this compound. This might involve:
Modification of the Epoxide Ring: The epoxide ring in this compound is a reactive functional group. wikipedia.orgscribd.com Opening or modifying this ring could potentially impact its interaction with biological targets and thus influence its activity against specific microorganisms.
Alteration of the Polyacetylene Chain: The length and degree of unsaturation in the polyacetylene chain are known to influence the biological activity of such compounds. researchgate.netmdpi.comacs.org Hypothetical strategies could involve chain elongation, shortening, or changes in the position and configuration of the triple bonds to investigate their effect on the antimicrobial spectrum.
Introduction of Polar or Non-polar Groups: Attaching different functional groups (e.g., hydroxyl, amino, halogen, alkyl chains) to the this compound structure could alter its polarity, solubility, and membrane permeability, potentially leading to improved activity against a wider or more specific range of bacteria and fungi. mdpi.com
Glycosylation or Esterification: Conjugation with sugar moieties (glycosylation) or ester formation could influence the compound's bioavailability, targeting, and interaction with microbial cell walls or enzymes. mdpi.com
These hypothetical modifications would require systematic synthesis and evaluation against panels of bacteria and fungi to establish structure-activity relationships. mdpi.comacs.orgfrontiersin.org
Synthesis of Novel this compound Analogues for Mechanistic Probing
Synthetic strategies could also be employed to create novel analogues designed specifically to probe the mechanism of action of this compound. This could involve:
Synthesis of Truncated or Simplified Analogues: Creating smaller molecules that retain key structural features of this compound could help identify the minimal pharmacophore responsible for its activity.
Synthesis of Analogues with Locked Conformations: Introducing rigid structural elements could help understand the preferred conformation of this compound when interacting with its biological target(s).
Synthesis of Analogues with Isotopes: Incorporating isotopes could be useful for metabolic studies and tracking the compound's fate in biological systems.
Synthesis of Analogues with Reporter Groups: Attaching fluorescent or other detectable tags could aid in visualizing the localization and binding of this compound within microbial cells.
Future Directions and Research Perspectives
Elucidation of Unexplored Biological Activities and Therapeutic Potential
The polyacetylene class of compounds, to which Biformin belongs, is known for a diverse range of biological activities, including antimicrobial and antitumor effects. wikipedia.org Although this compound's antifungal and antibacterial properties have been recognized, its potential against a wider array of pathogens, as well as its possible antiviral, anti-inflammatory, or even anticancer activities, are largely unexplored. wikipedia.orgresearchgate.netfishersci.pt Future research will involve comprehensive screening of this compound against various biological targets and disease models to identify novel activities. This could include evaluating its efficacy against drug-resistant microbial strains or investigating its effects on various cell lines to determine cytotoxic or other therapeutic potentials. Drawing parallels from research on other natural products, such as Brazilin being explored for therapeutic potential in chronic degenerative diseases and cancer, suggests a broad scope for this compound investigation. uni.lu
Advanced Biosynthetic Engineering for Sustainable this compound Production
The production of natural products like this compound from their native fungal sources can face challenges related to yield and sustainability. Advanced biosynthetic engineering offers promising avenues to address these limitations. nih.govresearchgate.netnih.gov Techniques such as metabolic engineering, synthetic biology, and genetic manipulation of producing organisms (fungi or engineered microbial hosts) can be employed to enhance this compound biosynthesis. nih.govresearchgate.netnih.gov Future research in this area will focus on identifying and manipulating the genes and enzymes involved in this compound's biosynthetic pathway. This could involve optimizing fermentation conditions, introducing or enhancing key enzymes, or diverting metabolic flux towards this compound production in native or heterologous hosts. The integration of 'omics' data can play a crucial role in identifying bottlenecks and targets for engineering within the biosynthetic pathways. nih.govresearchgate.net
Integration of Omics Data (Genomics, Proteomics, Metabolomics) in Mechanistic Studies
Understanding the precise mechanisms by which this compound exerts its biological effects requires a comprehensive view of its interactions within biological systems. The integration of multi-omics data – genomics, proteomics, and metabolomics – is a powerful approach for gaining such mechanistic insights. Future studies will likely utilize these technologies to investigate how this compound affects gene expression (transcriptomics), protein profiles and interactions (proteomics), and the complete set of metabolites (metabolomics) in target organisms or cells. This can help identify the specific pathways and molecular targets modulated by this compound, providing a deeper understanding of its antifungal, antibacterial, or any newly discovered activities. Omics data can also inform biosynthetic engineering efforts by revealing the genetic and metabolic landscape of producing organisms. nih.govresearchgate.net
Development of this compound-Based Research Probes and Tools
Small molecule chemical probes are invaluable tools in biomedical research for selectively modulating protein function and dissecting biological pathways. The structure of this compound could serve as a scaffold for developing novel research probes. Future research could involve synthesizing this compound analogs or derivatives with modifications that enhance selectivity, enable labeling (e.g., with fluorescent tags or biotin), or allow for the study of specific interactions. These this compound-based probes could be used to identify and validate its direct molecular targets, study its cellular distribution, or investigate the downstream effects of its activity. The development of such tools would significantly advance the understanding of this compound's biological roles.
Investigation of Synergistic Effects with Other Bioactive Compounds
Investigating the synergistic effects of this compound in combination with other bioactive compounds, particularly conventional antimicrobial agents, holds significant potential. Synergy can lead to enhanced efficacy, reduced dosages, and potentially overcome resistance mechanisms. Future research will explore combining this compound with existing antibiotics, antifungals, or other therapeutic agents to assess synergistic interactions against various pathogens. Studies could involve in vitro checkerboard assays or in vivo models to quantify combination effects. Understanding the mechanisms behind any observed synergy, such as effects on cell wall integrity, membrane permeability, or essential enzymatic pathways, would be crucial. This research direction could pave the way for developing novel combination therapies with improved outcomes.
Future Research Perspectives on this compound:
| Research Area | Key Objectives | Approaches |
| Elucidation of Unexplored Biological Activities | Identify novel therapeutic potentials (e.g., antiviral, anti-inflammatory, anticancer). | High-throughput screening against diverse targets and disease models; in vitro and in vivo efficacy testing. |
| Advanced Biosynthetic Engineering | Increase this compound yield and purity; enable sustainable production. | Metabolic engineering, synthetic biology, genetic manipulation of producing organisms; optimization of fermentation. |
| Integration of Omics Data in Mechanistic Studies | Understand molecular targets and pathways affected by this compound; elucidate mechanisms of action. | Transcriptomics, proteomics, metabolomics analysis; pathway enrichment analysis; network biology. |
| Development of this compound-Based Research Probes | Create tools for studying this compound's targets and biological distribution. | Chemical synthesis of labeled or modified this compound analogs; target identification assays. |
| Investigation of Synergistic Effects with Other Compounds | Identify beneficial combinations with existing therapeutic agents (e.g., antibiotics, antifungals). | In vitro combination assays (e.g., checkerboard); in vivo synergy studies; mechanistic investigations of interactions. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
